(4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)(phenyl)methanone
Description
This compound features a pyrrolo[2,3-b]pyridine core substituted at the 4-position with chlorine, at the 1-position with a triisopropylsilyl (TIPS) protecting group, and at the 5-position with a phenyl methanone moiety. The TIPS group enhances steric protection during synthetic steps, while the chloro and phenyl methanone substituents influence electronic properties and downstream reactivity. It serves as a key intermediate in pharmaceutical synthesis, particularly in the preparation of heterocyclic scaffolds for kinase inhibitors or other bioactive molecules .
Properties
Molecular Formula |
C23H29ClN2OSi |
|---|---|
Molecular Weight |
413.0 g/mol |
IUPAC Name |
[4-chloro-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridin-5-yl]-phenylmethanone |
InChI |
InChI=1S/C23H29ClN2OSi/c1-15(2)28(16(3)4,17(5)6)26-13-12-19-21(24)20(14-25-23(19)26)22(27)18-10-8-7-9-11-18/h7-17H,1-6H3 |
InChI Key |
OJRDVCHRSSOFOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)C(=O)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)(phenyl)methanone typically involves multiple steps, including the formation of the pyrrolo[2,3-b]pyridine core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and an organoboron reagent, and it is known for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)(phenyl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biology, this compound can be used as a probe to study biological processes and interactions. Its ability to interact with specific biological targets makes it valuable for investigating cellular pathways and mechanisms.
Medicine
In medicine, (4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)(phenyl)methanone has potential applications as a therapeutic agent. Its unique structure and reactivity may enable the development of new drugs for treating various diseases.
Industry
In industry, this compound can be used in the development of new materials and chemical processes. Its versatility and reactivity make it suitable for a wide range of industrial applications.
Mechanism of Action
The mechanism of action of (4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)(phenyl)methanone involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares the target compound with analogs sharing the pyrrolo[2,3-b]pyridine core or similar functional motifs:
Biological Activity
The compound (4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)(phenyl)methanone is a member of the pyrrole family, which has garnered attention due to its diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 324.92 g/mol . It features a pyrrolo[2,3-b]pyridine core substituted with a triisopropylsilyl group and a phenylmethanone moiety. The presence of chlorine and silicon in its structure may influence its reactivity and biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrole derivatives, including those similar to our compound. For instance, certain pyrrolopyridines have shown promising results in inhibiting cellular proliferation and inducing apoptosis in cancer cell lines such as HepG2 and EACC . The mechanism often involves modulation of apoptotic pathways and inhibition of specific kinases.
Table 1: Summary of Anticancer Studies on Pyrrole Derivatives
| Compound Type | Cell Line | Activity Observed | Reference |
|---|---|---|---|
| Pyrrolopyridine derivatives | HepG2 | Antiproliferative effects | |
| Fused pyrroles | EACC | Apoptosis induction | |
| Pyrrolo[2,1-f][1,2,4]triazines | DiFi | Kinase inhibition |
Antioxidant Activity
The antioxidant properties of pyrrole-based compounds have also been investigated. Compounds exhibiting significant antioxidant activity can scavenge free radicals, thereby protecting cells from oxidative stress. In particular, studies have demonstrated that certain pyrrole derivatives possess strong DPPH radical scavenging activity, suggesting their potential as therapeutic agents in oxidative stress-related diseases .
Anti-inflammatory Effects
In addition to anticancer and antioxidant activities, some pyrrole derivatives have been evaluated for their anti-inflammatory properties. In vivo studies indicate that these compounds can inhibit pro-inflammatory cytokines and exhibit anti-inflammatory effects in various models . This suggests potential applications in treating inflammatory diseases.
The biological activity of (4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)(phenyl)methanone may be attributed to several mechanisms:
- Kinase Inhibition : Similar compounds have been shown to inhibit tyrosine kinases involved in cancer progression.
- Apoptosis Modulation : Induction of apoptosis through caspase activation pathways.
- Cytokine Inhibition : Reduction in the levels of pro-inflammatory cytokines.
Case Studies
Several case studies have been documented that highlight the efficacy of pyrrole derivatives in clinical settings:
- Case Study 1 : A study involving a series of synthesized pyrrolopyridines demonstrated significant anticancer activity against colon cancer cell lines, with IC50 values indicating potent inhibition .
- Case Study 2 : Research on fused pyrroles showed promising results in reducing inflammation markers in animal models, suggesting their potential as new anti-inflammatory agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
